molecular formula C8H12BN3O2 B14089083 (2-(Pyrrolidin-2-yl)pyrimidin-5-yl)boronic acid

(2-(Pyrrolidin-2-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14089083
M. Wt: 193.01 g/mol
InChI Key: HPMVBYJPRZROQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrrolidin-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyrrolidin-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid derivatives.

    Reduction: Formation of boronate esters.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include boronate esters, substituted pyrimidines, and various boronic acid derivatives .

Mechanism of Action

The mechanism of action of (2-(Pyrrolidin-2-yl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid functional group can interact with hydroxyl groups and other nucleophiles, making it a versatile reagent in chemical reactions. In biological systems, it may inhibit enzyme activity by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Pyrrolidin-2-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrrolidine ring and a pyrimidine ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H12BN3O2

Molecular Weight

193.01 g/mol

IUPAC Name

(2-pyrrolidin-2-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H12BN3O2/c13-9(14)6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10,13-14H,1-3H2

InChI Key

HPMVBYJPRZROQW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2CCCN2)(O)O

Origin of Product

United States

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